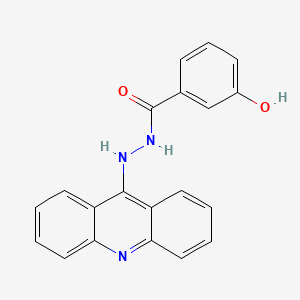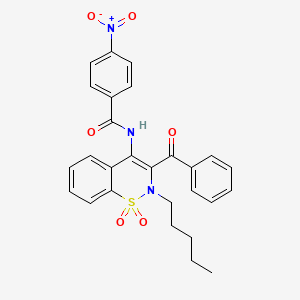
N'-(acridin-9-yl)-3-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(acridin-9-yl)-3-hydroxybenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of N’-(acridin-9-yl)-3-hydroxybenzohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of acridine-9-carboxaldehyde and 3-hydroxybenzohydrazide in the presence of a catalyst such as p-toluenesulphonic acid (PTSA) in methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative nucleophilic substitution reactions, where the hydrogen atom in the acridine molecule is replaced by an acylamino group . Common reagents used in these reactions include sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The major products formed from these reactions are typically acylaminoacridines .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in the pathogenesis of Alzheimer’s disease . The compound has also been investigated for its anticancer properties, with studies showing its ability to intercalate into DNA and inhibit topoisomerase enzymes .
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-3-hydroxybenzohydrazide involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of the DNA helix . The compound also inhibits enzymes such as BACE-1 by binding to their active sites and preventing their normal catalytic activity .
Comparison with Similar Compounds
N’-(acridin-9-yl)-3-hydroxybenzohydrazide can be compared to other acridine derivatives such as acriflavine and proflavine, which also exhibit DNA intercalating properties and have been used as antibacterial agents . N’-(acridin-9-yl)-3-hydroxybenzohydrazide is unique in its specific inhibition of BACE-1, making it a promising candidate for the treatment of Alzheimer’s disease . Other similar compounds include N-(acridin-9-yl)benzamides, which have been studied for their anticancer properties .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-3-hydroxybenzohydrazide |
InChI |
InChI=1S/C20H15N3O2/c24-14-7-5-6-13(12-14)20(25)23-22-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19/h1-12,24H,(H,21,22)(H,23,25) |
InChI Key |
VHHTZUBTBGEYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B11588109.png)
![1-(4-Ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588125.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11588128.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588136.png)

![2-(2,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11588144.png)
![2-methylpropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588159.png)
![methyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11588162.png)
![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588168.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11588178.png)
![5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11588179.png)
![Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11588181.png)
![6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11588182.png)
![(6Z)-6-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11588189.png)
